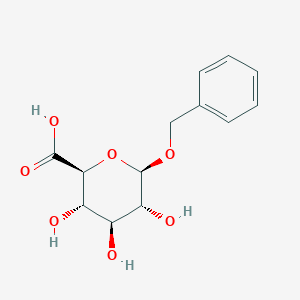

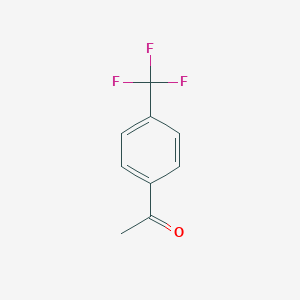

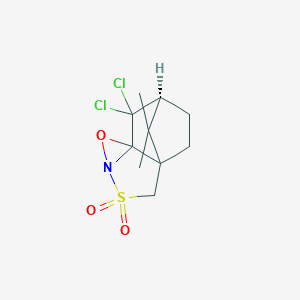

![molecular formula C10H9BrO3 B134048 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one CAS No. 52190-28-0](/img/structure/B134048.png)

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one

説明

Synthesis Analysis

The synthesis of brominated aromatic compounds typically involves the introduction of a bromine atom into an aromatic system. While the papers do not specifically address the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, they do discuss the synthesis of related compounds. For example, the synthesis of antipyrine derivatives with bromine substituents is reported to yield good results and is characterized spectroscopically . This suggests that similar synthetic methods could potentially be applied to the synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using X-ray diffraction, as seen in the papers provided. For instance, the crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and related compounds have been determined, revealing features like hydrogen bonding and π-π interactions . These structural analyses are crucial for understanding the arrangement of atoms and the overall geometry of the molecule, which can be inferred for 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one.

Chemical Reactions Analysis

The chemical behavior of brominated compounds under various conditions can be complex. The gas-phase elimination kinetics of brominated ethylbenzene and phenylpropane derivatives have been studied, showing that these reactions follow a first-order rate law and are influenced by the presence of a phenyl group . This information can be useful when considering the reactivity of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine can affect the compound's boiling point, density, and reactivity. The papers do not directly provide data on the physical properties of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, but the reported properties of similar compounds, such as their crystal packing and stabilization energies, can offer insights into its potential properties .

科学的研究の応用

Synthesis and Molecular Structure Studies

- Synthesis and Characterization : A study conducted by Senthan, Srinivasan, and Kabilan (2015) focused on the synthesis, characterization, thermal stability, optical spectroscopic, FT-IR, and theoretical studies of a novel compound closely related to 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one, namely 1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one (BDP). The study included X-ray diffraction analysis, scanning electron microscopy, and theoretical calculations to understand its geometry, polarizability, dipole moment, and other properties (Senthan, Srinivasan, & Kabilan, 2015).

Antimicrobial and Anti-proliferative Activities

- Antimicrobial and Anti-proliferative Evaluation : Research by Mansour, Aboelnaga, Nassar, and Elewa (2020) involved synthesizing derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one and evaluating their antimicrobial and antiproliferative activities. This study highlighted the significant potential of these derivatives as antimicrobial agents and anti-proliferative agents against cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Applications in Organic Synthesis

- Total Synthesis of Alkaloids : Korivi and Cheng (2010) reported the efficient synthesis of benzo[c]phenanthridine alkaloids using a compound closely related to 1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one. This study demonstrates the potential application of such compounds in the synthesis of complex natural products (Korivi & Cheng, 2010).

Photoinitiator Development

- Photoinitiator for Free Radical Polymerization : Kumbaraci, Aydoğan, Talinli, and Yagcı (2012) explored the use of a 1,3-benzodioxole derivative in the development of a photoinitiator for free radical polymerization. This research provides insight into the use of such compounds in advanced material science applications (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

将来の方向性

The future directions for the study of similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies and exploration of other potential applications are also warranted.

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-bromopropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPQGLLTGPTOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440428 | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |

CAS RN |

52190-28-0 | |

| Record name | 1-(benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

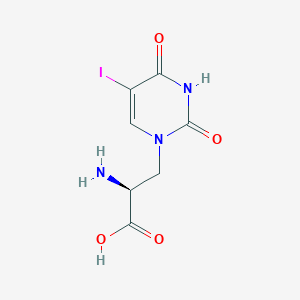

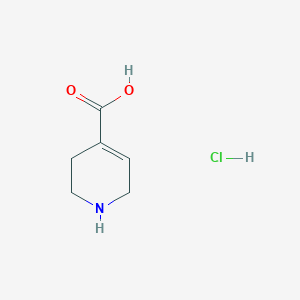

![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)

![6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide](/img/structure/B133994.png)

![(4S)-1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,3-dimethyl-1-oxobutyl)[(3-methoxyphenyl)methyl]amino]-L-proline](/img/structure/B133996.png)